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Compound of Interest

Compound Name: 2-Methoxy-1-pyridin-2-ylethanone

CAS No.: 105729-06-4

Cat. No.: B011132

Get Quote

2-Methoxy-1-pyridin-2-ylethanone is a heterocyclic organic compound belonging to the

versatile class of 2-pyridyl ketones. Its structure, featuring a pyridine ring linked to a methoxy-

substituted acyl group, makes it a molecule of significant interest in synthetic and medicinal

chemistry. The pyridine moiety, a common pharmacophore in drug discovery, imparts unique

physicochemical properties, including the ability to act as a hydrogen bond acceptor and

engage in π-stacking interactions, which are crucial for molecular recognition at biological

targets.[1]

This guide provides a comprehensive technical overview of 2-Methoxy-1-pyridin-2-
ylethanone, from its fundamental physicochemical and spectroscopic characteristics to

detailed synthetic protocols, reactivity, and its potential role as a building block in the

development of novel therapeutics. The insights presented herein are designed to equip

researchers with the foundational knowledge required to effectively utilize this compound in

their research and development endeavors.
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A thorough understanding of a molecule's properties is the cornerstone of its application in

research. This section details the key physical and chemical identifiers for 2-Methoxy-1-
pyridin-2-ylethanone and provides a predictive analysis of its spectroscopic signatures.

Core Chemical Identity
The fundamental properties of 2-Methoxy-1-pyridin-2-ylethanone are summarized in the

table below, providing a quick reference for experimental planning.

Table 1: Physicochemical Properties of 2-Methoxy-1-pyridin-2-ylethanone

Property Value Source

CAS Number 105729-06-4 [2]

Molecular Formula C₈H₉NO₂ [2]

Molecular Weight 151.16 g/mol [2]

Exact Mass 151.063328530 Da [2]

| InChIKey | STFOOBKKZQROQT-UHFFFAOYSA-N |[2] |

Predictive Spectroscopic Analysis
While experimental spectra for this specific molecule are not widely published, a robust

predictive analysis can be formulated based on the known spectroscopic behavior of its

constituent functional groups: the 2-substituted pyridine ring, the α-methoxy ketone, and the

methylene bridge.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring

protons, the methylene protons, and the methoxy protons. The pyridine protons will appear in

the aromatic region (typically δ 7.0-8.7 ppm), with the proton at the 6-position being the most

downfield due to its proximity to the nitrogen atom.[3] The methylene protons (α to the

carbonyl) will be deshielded, appearing around δ 4.5-5.0 ppm as a singlet. The methoxy

group protons will also be a sharp singlet, typically around δ 3.3-3.7 ppm.[4]
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¹³C NMR: The carbonyl carbon is the most deshielded, appearing far downfield (δ 190-200

ppm).[5] The carbons of the pyridine ring will resonate in the δ 120-150 ppm range. The

methylene carbon (α to the carbonyl) and the methoxy carbon will appear further upfield,

typically around δ 70-80 ppm and δ 55-60 ppm, respectively.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

Assignment

Predicted ¹H

Chemical Shift

(δ, ppm)

Predicted

Multiplicity
Assignment

Predicted ¹³C

Chemical Shift

(δ, ppm)

Pyridine H-6 8.6 - 8.7 Doublet C=O 195 - 200

Pyridine H-3 7.9 - 8.1 Doublet Pyridine C-2 152 - 155

Pyridine H-4 7.7 - 7.9
Triplet of

doublets
Pyridine C-6 148 - 150

Pyridine H-5 7.3 - 7.5 Triplet Pyridine C-4 136 - 138

-CH₂- 4.7 - 4.9 Singlet Pyridine C-3, C-5 122 - 128

-OCH₃ 3.4 - 3.6 Singlet -CH₂- 75 - 80

| | | | -OCH₃ | 58 - 60 |

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present. The most

prominent feature will be a strong, sharp absorption band for the carbonyl (C=O) stretch,

expected in the range of 1690-1710 cm⁻¹, characteristic of an aromatic ketone.[5] Other key

absorptions include C-H stretches from the aromatic pyridine ring (around 3050-3100 cm⁻¹)

and aliphatic groups (2850-3000 cm⁻¹), C-O stretching from the ether linkage (1080-1150

cm⁻¹), and C=N/C=C stretching vibrations from the pyridine ring (1400-1600 cm⁻¹).[6]

1.2.3. Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 151. Key

fragmentation patterns would likely involve α-cleavage on either side of the carbonyl group.
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This would lead to characteristic fragments such as the pyridinoyl cation (m/z = 106) and the

methoxymethyl cation (m/z = 45), providing definitive structural confirmation.[5]

Synthesis and Purification
The synthesis of 2-pyridyl ketones is a well-established area of organic chemistry. A highly

effective and common strategy involves the organometallic route, specifically the reaction of an

organolithium species with a suitable acylating agent.[7] This approach offers high yields and

good functional group tolerance.

Recommended Synthetic Protocol: Lithiation-Acylation
Pathway
This protocol describes a two-step process starting from commercially available 2-

bromopyridine. The causality behind this choice is the reliability of bromine-lithium exchange to

generate the nucleophilic 2-lithiopyridine intermediate in a regioselective manner.

Step 1: Generation of 2-Lithiopyridine

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen

inlet, and a dropping funnel, add anhydrous tetrahydrofuran (THF).

Cool the flask to -78 °C using a dry ice/acetone bath.

Add 2-bromopyridine (1.0 eq) to the flask.

Slowly add n-butyllithium (n-BuLi) in hexanes (1.05 eq) dropwise via the dropping funnel

over 30 minutes, maintaining the temperature at -78 °C.

Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the 2-

lithiopyridine intermediate.

Step 2: Acylation with a Methoxyacetylating Agent

In a separate flame-dried flask, prepare a solution of N-methoxy-N-methyl-2-

methoxyacetamide (Weinreb amide, 1.2 eq) in anhydrous THF. The choice of a Weinreb
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amide is strategic as it prevents over-addition to the carbonyl, a common side reaction with

more reactive acylating agents, thus ensuring a clean conversion to the ketone.

Add the Weinreb amide solution dropwise to the 2-lithiopyridine solution at -78 °C.

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium

chloride (NH₄Cl).

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x

volumes).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure.

Purification
The crude product is typically purified by flash column chromatography on silica gel, using a

gradient of ethyl acetate in hexanes as the eluent. The purity of the collected fractions should

be assessed by thin-layer chromatography (TLC) to yield the final product as a pure oil or solid.

2-Bromopyridine
Anhydrous THF

Bromine-Lithium
Exchange

n-BuLi in Hexanes
-78 °C

2-Lithiopyridine
(in situ)

Acylation
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Crude Product Column
Chromatography

2-Methoxy-1-pyridin-
2-ylethanone (Pure)

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Methoxy-1-pyridin-2-ylethanone.
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Chemical Reactivity and Mechanistic
Considerations
The reactivity of 2-Methoxy-1-pyridin-2-ylethanone is governed by its three primary functional

components: the ketone carbonyl group, the α-hydrogens on the methylene bridge, and the

pyridine ring.

Carbonyl Group Reactivity: The ketone is susceptible to nucleophilic attack. This allows for a

range of transformations, including:

Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the

corresponding secondary alcohol, 2-methoxy-1-(pyridin-2-yl)ethanol, a valuable chiral

building block.

Grignard/Organolithium Addition: Reaction with organometallic reagents can be used to

generate tertiary alcohols.

Imination: Condensation with primary amines can form imines (Schiff bases), which are

important intermediates for further functionalization.[8]

Alpha-Hydrogen Acidity: The hydrogens on the carbon adjacent to the carbonyl group (α-

hydrogens) are acidic and can be removed by a base to form an enolate.[9] This enolate can

then act as a nucleophile in reactions such as aldol condensations or α-alkylations, enabling

the construction of more complex carbon skeletons.[9]

Pyridine Ring Reactivity: The nitrogen atom in the pyridine ring is basic and can be

protonated or alkylated. It also directs electrophilic aromatic substitution to the 3- and 5-

positions, although the ring is generally deactivated towards this type of reaction compared

to benzene.
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Caption: Key reactive sites of 2-Methoxy-1-pyridin-2-ylethanone.
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Applications in Medicinal Chemistry and Drug
Discovery
While specific biological activities for 2-Methoxy-1-pyridin-2-ylethanone are not extensively

documented, its structural class, the 2-pyridones and related pyridyl ketones, are considered

"privileged scaffolds" in medicinal chemistry.[10][11] These structures are frequently found in

bioactive natural products and FDA-approved drugs.[1]

The 2-pyridone motif, a tautomeric form of 2-hydroxypyridine, is known to exhibit a wide range

of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10]

[11] The structural similarity of 2-Methoxy-1-pyridin-2-ylethanone to these scaffolds suggests

its potential as a key intermediate for the synthesis of novel therapeutic agents.

Potential Research Applications:

Scaffold for Library Synthesis: Its multiple reactive sites make it an ideal starting point for

creating diverse chemical libraries for high-throughput screening against various biological

targets.

Kinase Inhibitor Development: The pyridine ring is a well-known hinge-binding motif in many

kinase inhibitors.[12] Derivatives of this molecule could be explored as potential inhibitors of

protein kinases involved in cancer and inflammatory diseases.

Metal-Binding Ligands: The 2-pyridyl ketone moiety is an effective chelating ligand for

various metal ions, which can be exploited in the design of metal-based drugs or catalytic

systems.[13]

Conclusion
2-Methoxy-1-pyridin-2-ylethanone is a versatile and valuable building block for chemical

synthesis and drug discovery. Its well-defined physicochemical properties, predictable

spectroscopic profile, and accessible synthetic routes make it an attractive starting material for

researchers. The compound's inherent reactivity, stemming from its ketone, α-methylene, and

pyridine functionalities, offers numerous avenues for structural modification. Given the

established biological importance of the broader 2-pyridyl ketone and 2-pyridone families, 2-
Methoxy-1-pyridin-2-ylethanone represents a promising scaffold for the development of next-
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generation therapeutics. This guide serves as a foundational resource to facilitate and inspire

its application in advancing chemical and biomedical research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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